

In-Depth Technical Guide: 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromotetradecane-d4**

Cat. No.: **B582282**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromotetradecane and its deuterated analog, **1-Bromotetradecane-d4**. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathway and experimental workflow.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Bromotetradecane and 1-Bromotetradecane-1,1,2,2-d4.

Property	1-Bromotetradecane	1-Bromotetradecane-1,1,2,2-d4
Molecular Formula	C ₁₄ H ₂₉ Br	C ₁₄ H ₂₅ D ₄ Br
Molecular Weight	277.28 g/mol	281.31 g/mol
CAS Number	112-71-0	1219798-81-8
Appearance	Colorless to pale yellow liquid[1][2]	-
Melting Point	5-6 °C[3]	-
Boiling Point	175-178 °C at 20 mmHg[3]	-
Density	0.932 g/mL at 25 °C[3]	-
Refractive Index	n _{20/D} 1.460[3]	-
Isotopic Purity	-	98 atom % D

Experimental Protocols

While specific experimental protocols for the synthesis of **1-Bromotetradecane-d4** are not readily available in the literature, a plausible and detailed synthetic route can be devised based on established chemical transformations. The following protocols describe the synthesis of the non-deuterated 1-Bromotetradecane and a proposed, detailed method for the preparation of 1-Bromotetradecane-1,1,2,2-d4.

Synthesis of 1-Bromotetradecane from 1-Tetradecanol

A common method for the synthesis of 1-Bromotetradecane is the bromination of 1-tetradecanol.[4][5]

Materials:

- 1-Tetradecanol
- Sulfuric acid (H₂SO₄)

- Hydrobromic acid (HBr)
- Sodium carbonate (Na₂CO₃) solution (10%)
- Ethanol (50%)
- Anhydrous sodium carbonate

Procedure:

- To a reaction vessel, add 1-tetradecanol.
- With stirring, slowly add sulfuric acid dropwise. Continue stirring for 30 minutes after the addition is complete.
- Add hydrobromic acid to the mixture.
- Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.
- Cool the mixture to 30 °C and then allow it to stand for 12 hours.
- Separate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.
- Wash the oily layer twice with an equal volume of 50% ethanol.
- Add anhydrous sodium carbonate to the washed product and stir intermittently over 24 hours to dry the product.
- Filter the mixture to obtain crude 1-Bromotetradecane.
- The crude product can be further purified by distillation under reduced pressure.

Proposed Synthesis of 1-Bromotetradecane-1,1,2,2-d₄

This proposed synthesis involves two main stages: the deuteration of a suitable starting material to produce 1,1,2,2-tetradeutero-1-tetradecanol, followed by its bromination. A potential method for the selective α and β deuteration of alcohols using a ruthenium catalyst and D₂O as the deuterium source has been described and can be adapted for this purpose.

Stage 1: Synthesis of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:

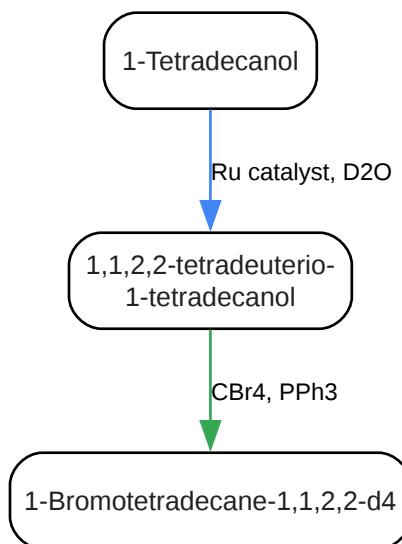
- 1-Tetradecanol
- Ruthenium catalyst (e.g., a suitable Ru-pincer complex)
- Deuterium oxide (D_2O)
- Organic solvent (e.g., toluene)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a reaction vessel, dissolve 1-tetradecanol in the organic solvent.
- Add the ruthenium catalyst to the solution.
- Add deuterium oxide (D_2O) to the mixture.
- Heat the reaction mixture under an inert atmosphere and stir for the required reaction time, monitoring the reaction progress by techniques such as NMR or mass spectrometry.
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain crude 1,1,2,2-tetradeuterio-1-tetradecanol.
- Purify the product by column chromatography.

Stage 2: Bromination of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:


- 1,1,2,2-tetradeuterio-1-tetradecanol
- Carbon tetrabromide (CBr_4)
- Triphenylphosphine (PPh_3)
- Dichloromethane (CH_2Cl_2)

Procedure:

- In a round-bottom flask, dissolve 1,1,2,2-tetradeuterio-1-tetradecanol and carbon tetrabromide in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add triphenylphosphine to the cooled solution in portions.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to yield 1-Bromotetradecane-1,1,2,2-d4.

Visualizations

Synthetic Pathway of 1-Bromotetradecane-1,1,2,2-d4

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for 1-Bromotetradecane-1,1,2,2-d₄.

Experimental Workflow for the Synthesis of 1-Bromotetradecane-1,1,2,2-d₄

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 1-Bromotetradecane-1,1,2,2-d₄.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]
- 2. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 3. 1-Bromotetradecane [chembk.com]
- 4. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbino.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Bromotetradecane-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582282#molecular-weight-of-1-bromotetradecane-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com